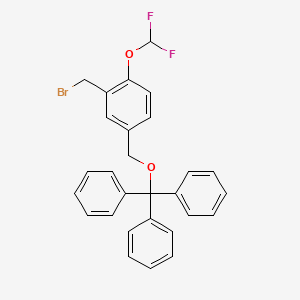
(((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene is a complex organic compound that features a bromomethyl group, a difluoromethoxy group, and a benzyl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene typically involves multiple steps:
Formation of the Bromomethyl Intermediate: This step involves the bromination of a suitable benzyl precursor to introduce the bromomethyl group.
Introduction of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions where a difluoromethoxy group is introduced onto the aromatic ring.
Formation of the Benzyl Ether Linkage: The final step involves the formation of the benzyl ether linkage through a reaction between the bromomethyl intermediate and a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and difluoromethoxy groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can lead to the formation of alcohols or alkanes.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology
Biological Probes: Can be used to study biological processes due to its ability to interact with various biomolecules.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry
Materials Science: Used in the development of new materials with specific properties such as high thermal stability or unique electronic properties.
作用機序
The mechanism by which (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene exerts its effects depends on its interaction with molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Trifluoromethoxy)benzyl bromide: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the benzyl ether linkage present in (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene.
Uniqueness
Structural Complexity: The presence of multiple functional groups and the benzyl ether linkage makes this compound unique compared to simpler analogs.
Reactivity: The combination of bromomethyl and difluoromethoxy groups provides unique reactivity patterns that can be exploited in various chemical reactions.
特性
分子式 |
C28H23BrF2O2 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
2-(bromomethyl)-1-(difluoromethoxy)-4-(trityloxymethyl)benzene |
InChI |
InChI=1S/C28H23BrF2O2/c29-19-22-18-21(16-17-26(22)33-27(30)31)20-32-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,27H,19-20H2 |
InChIキー |
NEZRXFAZKCHKCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC(=C(C=C4)OC(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


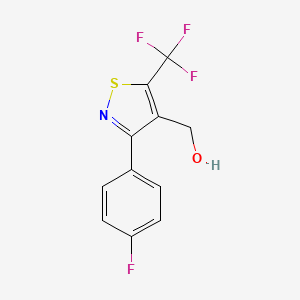
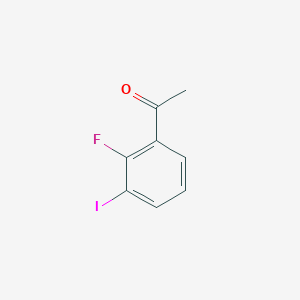
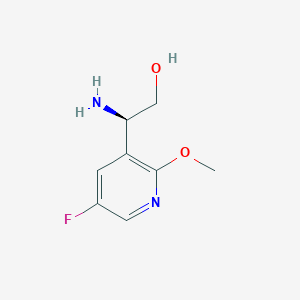
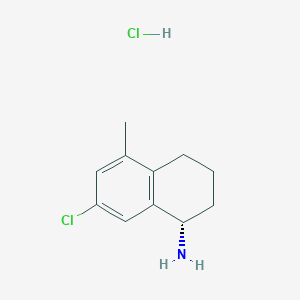

![tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B15235337.png)
![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)


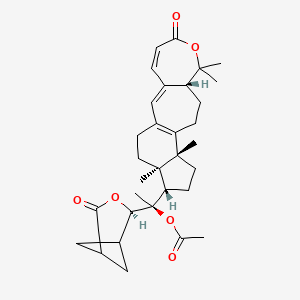
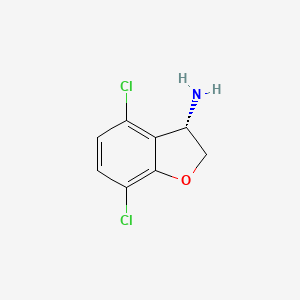
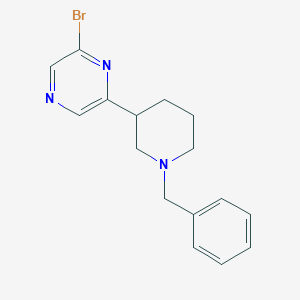
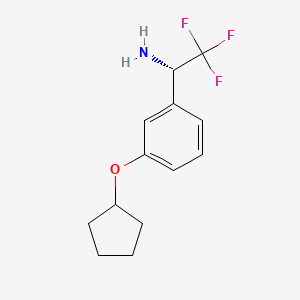
![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
